molecular formula C18H18Cl2O2 B11555591 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene CAS No. 2132-71-0

1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene

Cat. No.: B11555591
CAS No.: 2132-71-0
M. Wt: 337.2 g/mol
InChI Key: PKMNIWVYOHLAOP-UHFFFAOYSA-N
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Description

1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene is an organic compound with the molecular formula C19H20Cl2O2. This compound is characterized by the presence of two ethoxy groups and two chlorine atoms attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms or ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (OH-, NH3) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or deethoxylated derivatives.

Scientific Research Applications

1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene involves its interaction with molecular targets and pathways within a given system. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene is unique due to its specific combination of ethoxy and chlorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

CAS No.

2132-71-0

Molecular Formula

C18H18Cl2O2

Molecular Weight

337.2 g/mol

IUPAC Name

1-[2,2-dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene

InChI

InChI=1S/C18H18Cl2O2/c1-3-21-15-9-5-13(6-10-15)17(18(19)20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3

InChI Key

PKMNIWVYOHLAOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OCC

Origin of Product

United States

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